molecular formula C8H17ClO2 B8581740 1-(2-Chloro-1-propoxyethoxy)propane CAS No. 71682-06-9

1-(2-Chloro-1-propoxyethoxy)propane

Cat. No.: B8581740
CAS No.: 71682-06-9
M. Wt: 180.67 g/mol
InChI Key: RPBLJRRVGJPMEZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-propoxyethoxy)propane is a chlorinated ether compound characterized by a propane backbone substituted with a propoxyethoxy group containing a chlorine atom. Chlorinated ethers like this are often used as intermediates in organic synthesis or as specialty solvents in industrial applications .

Properties

CAS No.

71682-06-9

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

IUPAC Name

1-(2-chloro-1-propoxyethoxy)propane

InChI

InChI=1S/C8H17ClO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7H2,1-2H3

InChI Key

RPBLJRRVGJPMEZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CCl)OCCC

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane (CAS 100688-50-4)

  • Molecular Formula : C₈H₁₇ClO₃
  • Molecular Weight : 196.67 g/mol
  • Physical State : Liquid at room temperature, stored at 4°C .
  • Key Features: Contains a methoxyethoxy-ethoxypropane chain with a terminal chlorine atom. Similar ether backbone but shorter methoxy groups compared to the propoxyethoxy groups in the target compound. Lower molecular weight (196.67 vs. ~210–220 g/mol estimated for the target compound) likely results in higher volatility. Applications: Potential use in polymer chemistry or as a solvent due to its ether linkages .

2-Chloro-1,1,3-triethoxypropane (CAS 10140-99-5)

  • Molecular Formula : C₉H₁₉ClO₃
  • Molecular Weight : 210.70 g/mol
  • Key Features :
    • Three ethoxy groups attached to a propane backbone with a central chlorine atom.
    • Higher molecular weight and increased ethoxy substitution enhance lipophilicity compared to the target compound.
    • Likely less volatile than 1-(2-Chloro-1-propoxyethoxy)propane due to bulkier substituents.
    • Applications: May serve as a stabilizer or intermediate in agrochemical synthesis .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Molecular Features: Incorporates a ketone group (propan-2-one) and a hydrazinylidene-methoxyphenyl moiety. Aromatic and conjugated system enables unique reactivity, such as participation in condensation reactions or coordination chemistry. Differs fundamentally from the target compound due to the ketone and aromatic substituents, which enhance electrophilic reactivity.

2-Chloropropane (CAS 75-29-6)

  • Molecular Formula : C₃H₇Cl
  • Molecular Weight : 78.54 g/mol
  • Significantly smaller and more volatile than the target compound. Limited solubility in polar solvents due to lack of oxygen atoms. Applications: Industrial solvent or alkylating agent in organic synthesis .

Physicochemical and Functional Comparisons

Structural and Reactivity Differences

Compound Functional Groups Reactivity Profile
1-(2-Chloro-1-propoxyethoxy)propane Ether, Chloroalkane Moderate reactivity; possible nucleophilic substitution at chlorine site
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane Ether, Chloroalkane Similar to target but shorter chains may reduce steric hindrance
2-Chloro-1,1,3-triethoxypropane Triethoxy, Chloroalkane Increased steric bulk may slow reactions compared to target
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Ketone, Hydrazine, Aromatic High electrophilicity due to ketone; participates in condensation reactions

Physical Properties

Compound Molecular Weight (g/mol) Physical State Storage Conditions
1-(2-Chloro-1-propoxyethoxy)propane ~210–220 (estimated) Likely liquid Room temperature (inferred)
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane 196.67 Liquid 4°C
2-Chloro-1,1,3-triethoxypropane 210.70 Liquid Not specified
2-Chloropropane 78.54 Gas/Liquid Room temperature

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